molecular formula C20H22N2O4S B2626257 N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide CAS No. 2034334-47-7

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide

Cat. No.: B2626257
CAS No.: 2034334-47-7
M. Wt: 386.47
InChI Key: HVBKWLQENUDRPM-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a versatile chemical compound with a complex structure that includes a thiazepane ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring followed by the introduction of the phenyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and acetamide-containing molecules. Examples include:

  • N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide analogs with different substituents on the phenyl ring.
  • Thiazepane derivatives with varying degrees of oxidation or reduction.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)21-18-9-7-17(8-10-18)20(24)22-12-11-19(27(25,26)14-13-22)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBKWLQENUDRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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